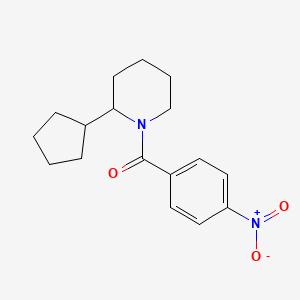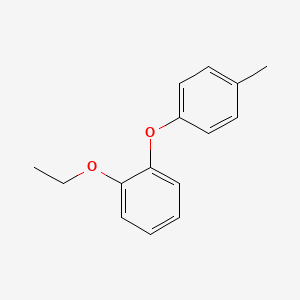
1-Ethoxy-2-(4-methylphenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-2-(4-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a 4-methylphenoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-(4-methylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-ethoxy-2-bromobenzene with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1-Ethoxy-2-(4-methylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced aromatic ethers.
Substitution: Nitro-substituted aromatic ethers.
科学的研究の応用
1-Ethoxy-2-(4-methylphenoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Ethoxy-2-(4-methylphenoxy)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions.
類似化合物との比較
1-Ethoxy-4-methylbenzene: Similar in structure but lacks the 4-methylphenoxy group.
2-Ethoxy-4-methylphenol: Contains an additional hydroxyl group.
Uniqueness: 1-Ethoxy-2-(4-methylphenoxy)benzene is unique due to the presence of both ethoxy and 4-methylphenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
61343-96-2 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
1-ethoxy-2-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C15H16O2/c1-3-16-14-6-4-5-7-15(14)17-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
InChIキー |
BCPFIABXDZJKNJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1OC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)

![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
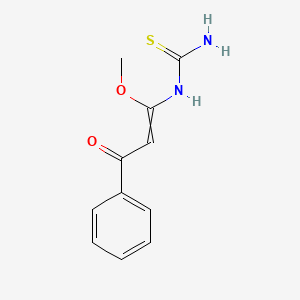
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)

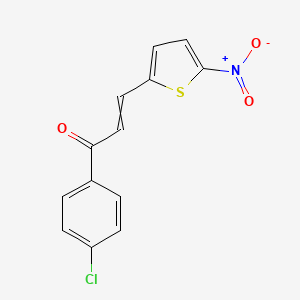

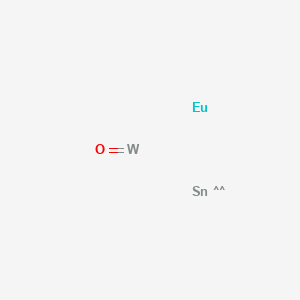

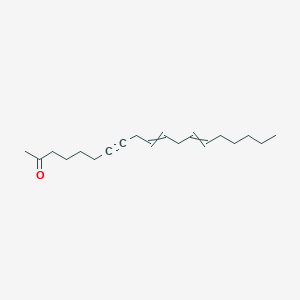
![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
